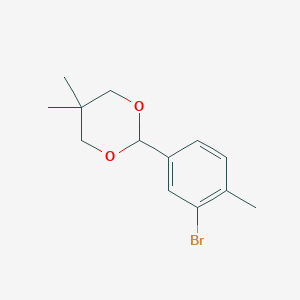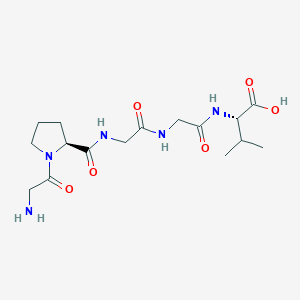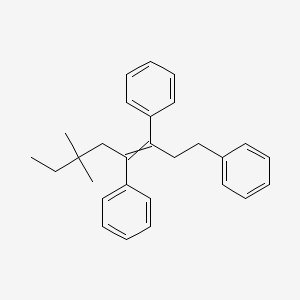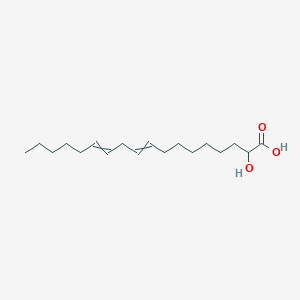
2-Hydroxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxyoctadeca-9,12-dienoic acid can be achieved through several methods. One common approach involves the hydroxylation of linoleic acid using microbial cultures or chemical reagents. For instance, microbial species such as Limosilactobacillus fermentum and Lactococcus lactis have been used to hydroxylate linoleic acid under controlled fermentation conditions . Additionally, chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial production methods typically involve large-scale fermentation processes, where specific microbial strains are employed to convert linoleic acid into its hydroxylated form. These processes are optimized for yield and efficiency, ensuring the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
2-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ketooctadeca-9,12-dienoic acid, while reduction can produce octadecanoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a model compound for studying fatty acid metabolism.
Biology: The compound plays a role in cellular signaling and has been studied for its effects on cell proliferation and apoptosis.
Industry: The compound is used in the production of biodegradable polymers and as an additive in cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyoctadeca-9,12-dienoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs) and the upregulation of the TRIB3 gene. This leads to the inhibition of the Akt/mTOR pathway, which is excessively activated in many cancers . By inhibiting this pathway, the compound induces autophagy in tumor cells, leading to their death. This mechanism makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
2-Hydroxyoctadeca-9,12-dienoic acid can be compared with other hydroxylated fatty acids, such as:
9-Hydroxy-10(E),12(E)-octadecadienoic acid: This compound is another hydroxylated derivative of linoleic acid, but with hydroxylation at different positions.
13-Hydroxyoctadeca-9,11-dienoic acid: Similar to this compound, this compound has hydroxylation at the 13th position and is involved in different biological processes.
The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activity, particularly its ability to inhibit the Akt/mTOR pathway, which is not commonly observed in other similar compounds.
Propiedades
IUPAC Name |
2-hydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
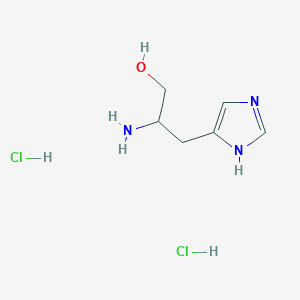
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
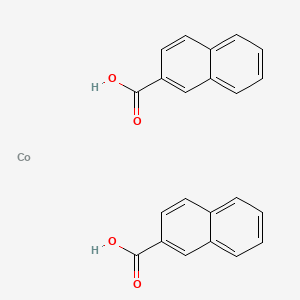
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
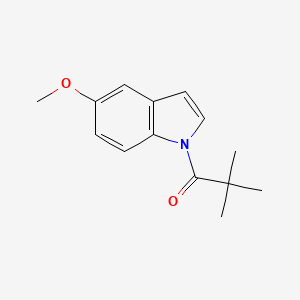
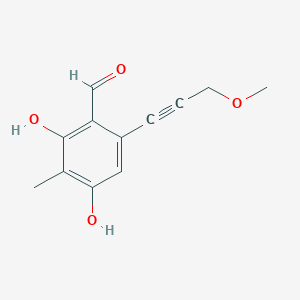
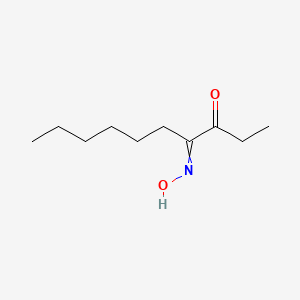
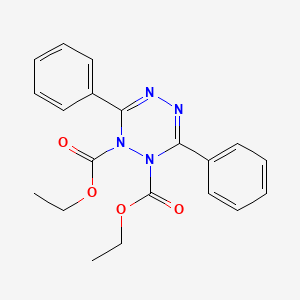
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
